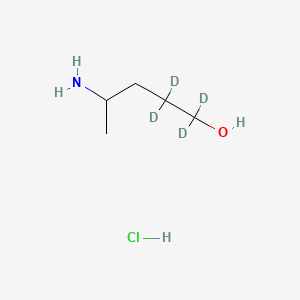

卡度沙福-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadusafos-d5 is a potent insecticide belonging to the family of organophosphorus compounds. It is often used against parasitic nematode populations . The compound acts as an acetylcholinesterase inhibitor .

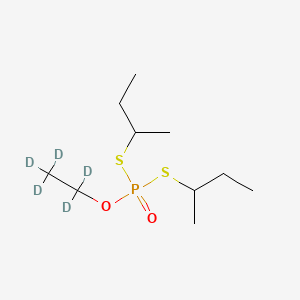

Molecular Structure Analysis

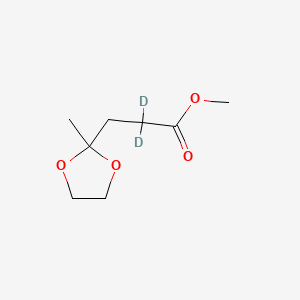

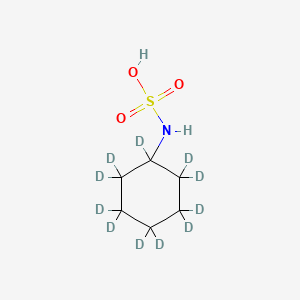

The molecular formula of Cadusafos-d5 is C10H23O2PS2. It belongs to the chemical class of synthetic organic thiosulfates . Cadusafos contains the phosphorus atom bound to two sulphurs which are attached to iso-butyl substituents. The phosphorus is also connected to oxygen by a double bond and is bound to an ethyl ether group .Chemical Reactions Analysis

Cadusafos is not stable in the plant and is degraded to more polar and water-soluble metabolites . It is also observed that Cadusafos may be considered a photolytically-stable compound .Physical and Chemical Properties Analysis

Cadusafos has a moderate aquatic solubility, is very volatile and moderately mobile . It can be persistent in both soil and water systems . The physical and chemical properties of Cadusafos include a melting point of less than -65 °C, a boiling point of 114-115 °C, a relative density of 1.052 g/ml at 25 °C, and a vapour pressure of 0.1196 Pa for 25 °C .科学研究应用

- 应用: 它有效地针对马铃薯胞囊线虫(Globodera rostochiensis 和 G. pallida)在马铃薯种植中的作用。 此外,它也用于受保护的园艺作物中,以防治根结线虫(Meloidogyne spp.) .

- 应用: 研究人员发现,通过滴灌施用硅可以提高棉花植株中的硅积累。当与卡度沙福-d5 结合使用时,硅可以将卡度沙福的用量减少一半,而不会影响线虫控制效果。 这种协同作用有利于感染线虫的植物生长发育 .

- 应用: 卡度沙福的颗粒剂和液体剂均在成熟的柠檬树上进行了测试。 多次施用,间隔一段时间,有效地减少了商业柑橘园中的线虫数量 .

- 应用: 研究调查它对土壤健康、微生物多样性和潜在生态后果的影响。 了解这些相互作用对于可持续农业至关重要 .

- 应用: 研究探索其持久性、降解途径以及对非目标生物和生态系统的潜在风险。 监管机构利用这些信息制定安全使用指南 .

- 应用: 研究人员分析其在作物、土壤和水中的代谢产物。 了解残留动力学有助于制定适当的收获前间隔,并确保食品安全 .

用于作物保护的杀线虫剂

硅在控制线虫中的协同作用

柑橘线虫控制

土壤健康和微生物群落

风险评估和环境归宿

代谢和残留分析

作用机制

Target of Action

Cadusafos-d5 primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine, thus terminating its action at the synapses .

Mode of Action

Cadusafos-d5 acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, Cadusafos-d5 prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons . The overstimulation of the nervous system can lead to various symptoms, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death .

Biochemical Pathways

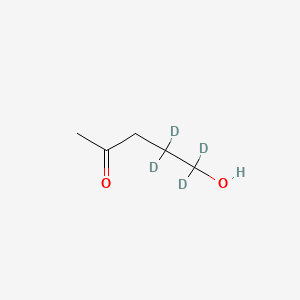

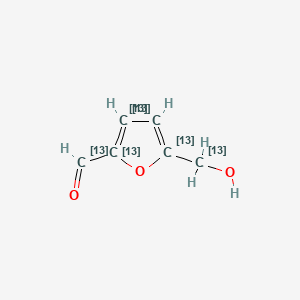

The primary biochemical pathway affected by Cadusafos-d5 is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, disrupting the normal functioning of this pathway . The main metabolic pathway of Cadusafos involves the cleavage of the thio-(sec-butyl) group, forming two primary products: Sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediate compounds are then degraded further into several metabolites .

Pharmacokinetics

Cadusafos-d5 exhibits high bioavailability, with more than 90% of the compound being metabolized . The primary route of excretion is through the kidneys . The compound is highly toxic to mammals, and there is some concern regarding its tendency to bioaccumulate .

Result of Action

The inhibition of acetylcholinesterase by Cadusafos-d5 leads to an overstimulation of the nervous system, which can cause a range of symptoms from nausea and dizziness to respiratory paralysis and death in severe cases . It is highly toxic to nematodes, earthworms, and birds .

Action Environment

The action of Cadusafos-d5 can be influenced by various environmental factors. It has a moderate aquatic solubility, is very volatile, and moderately mobile . It can persist in both soil and water systems, and is highly toxic to a variety of organisms, including mammals, birds, and earthworms . There is also some concern regarding its tendency to bioaccumulate .

属性

IUPAC Name |

2-[butan-2-ylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]sulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3/i3D3,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-GRZQFIOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(SC(C)CC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

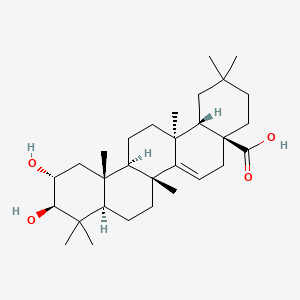

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

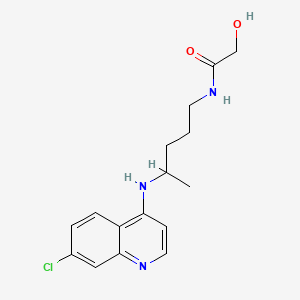

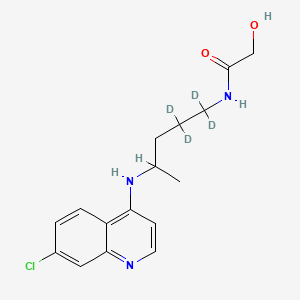

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)